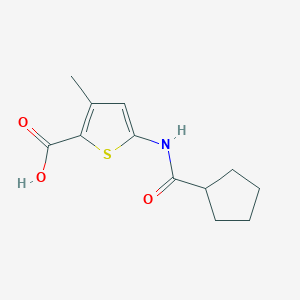

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentaneamido group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

Introduction of the Cyclopentaneamido Group: The cyclopentaneamido group can be introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Br2, HNO3, H2SO4

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methylthiophene-2-carboxylic acid: A simpler thiophene derivative without the cyclopentaneamido group.

3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with a different substitution pattern.

Uniqueness

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the cyclopentaneamido group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid, with the molecular formula C12H15NO3S, is a sulfur-containing organic compound that exhibits potential biological activity. This compound has garnered attention for its unique structural features, including a thiophene ring and a cyclopentaneamido group, which may contribute to its bioactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of various biological pathways, particularly those related to inflammation and microbial resistance. The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. This effect is likely due to its ability to interfere with signaling pathways involved in inflammation, such as the NF-kB pathway.

Case Studies

-

In Vitro Study on Anti-inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Method : Human monocyte-derived macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results : The compound significantly decreased levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting potent anti-inflammatory properties.

-

Antimicrobial Efficacy Testing :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited an MIC of 50 µg/mL against both bacterial strains, indicating strong antimicrobial potential.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial |

| 5-Methylthiophene-2-carboxylic acid | Structure | Limited bioactivity |

| 3-Methylthiophene-2-carboxylic acid | Structure | Moderate bioactivity |

Eigenschaften

IUPAC Name |

5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-7-6-9(17-10(7)12(15)16)13-11(14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUWVMIRXLWJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.